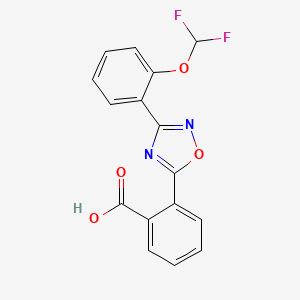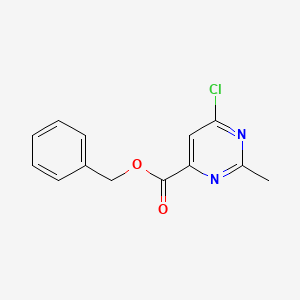
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their significant biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate typically involves the nucleophilic substitution of a chlorinated pyrimidine derivative. One common method starts with the reaction of 2-chloro-4-methylpyrimidine with benzyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, benzyl alcohol, reflux conditions.
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Benzyl 6-amino-2-methylpyrimidine-4-carboxylate.
Oxidation: Benzyl 6-chloro-2-carboxylpyrimidine-4-carboxylate.
Reduction: this compound derivatives.
Applications De Recherche Scientifique
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-Chloro-4-methylpyrimidine: A precursor in the synthesis of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate.
Benzyl 6-amino-2-methylpyrimidine-4-carboxylate: A derivative formed through nucleophilic substitution.
6-Chloro-2-methylpyrimidine-4-carboxylic acid: An oxidized form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H11ClN2O2 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
benzyl 6-chloro-2-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-15-11(7-12(14)16-9)13(17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
DZOMIPLOEOFNMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)Cl)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


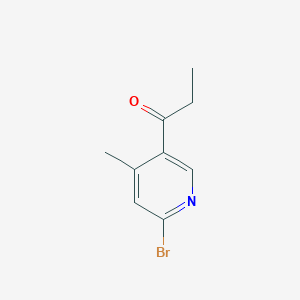
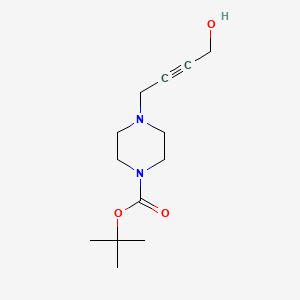
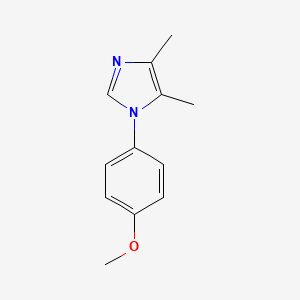
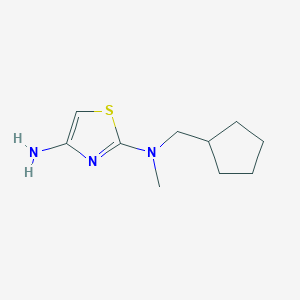
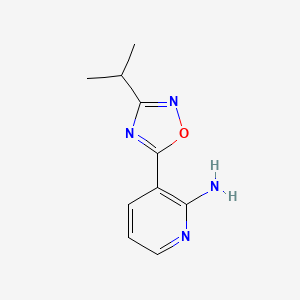
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
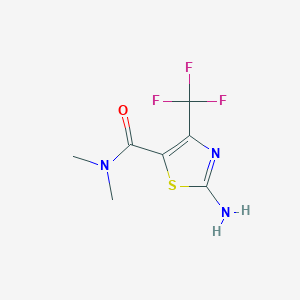
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
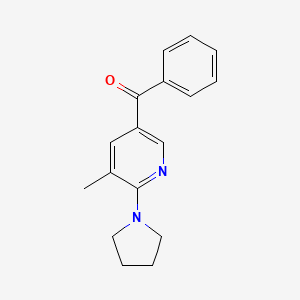


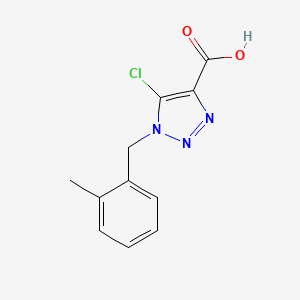
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)
